2-(4-Ethylcyclohexyl)acetic acid
Description
2-(4-Ethylcyclohexyl)acetic acid (CAS: 55457-4603-22-8) is a cyclohexane-substituted acetic acid derivative characterized by a 4-ethylcyclohexyl group attached to the alpha-carbon of the acetic acid backbone. Its structure combines the hydrophobicity of the cyclohexyl ring with the carboxylic acid functionality, influencing its physicochemical and reactivity profiles.
Properties
IUPAC Name |
2-(4-ethylcyclohexyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCIYJYIWHJAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylcyclohexyl)acetic acid typically involves the alkylation of cyclohexanone followed by carboxylation. One common method includes the following steps:
Alkylation: Cyclohexanone is alkylated with ethyl bromide in the presence of a strong base such as sodium hydride to form 4-ethylcyclohexanone.
Carboxylation: The 4-ethylcyclohexanone is then subjected to a carboxylation reaction using carbon dioxide in the presence of a catalyst like palladium to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted acetic acid derivatives.
Scientific Research Applications
2-(4-Ethylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes involved in inflammation and pain pathways, similar to other non-steroidal anti-inflammatory drugs. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Cyclohexyl-Substituted Acetic Acid Derivatives
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid
- Structure: Features a cyclohexyl group modified with a 2-amino-2-oxoethyl substituent.
- Molecular Formula: C₁₀H₁₇NO₃ (MW: 199.25) .
- Applications : Used in biochemical studies to probe protein interactions and enzyme activity due to its neuroactive properties .
- Key Differences: The amino-oxoethyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to 2-(4-ethylcyclohexyl)acetic acid.
Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride
- Structure: Ethyl ester derivative with a trans-4-aminocyclohexyl group.
- Molecular Formula: C₁₀H₂₀ClNO₂ (MW: 227.73) .
- Key Differences : The esterification of the carboxylic acid and the presence of an amine group increase lipophilicity, making it more suitable for drug delivery systems compared to the free acid form .
Phenyl-Substituted Acetic Acid Derivatives
2-(4-Ethylphenyl)-2-oxoacetic Acid
- Structure : Phenyl ring substituted with an ethyl group and an oxo group at the alpha position.
- Molecular Formula : C₁₀H₁₀O₃ (MW: 178.19) .
- Synthesis : Achieved via high-yield routes (up to 89.9%) involving regioselective bromination or condensation reactions .
- Key Differences : The aromatic phenyl ring and oxo group enhance electrophilicity, making it more reactive in nucleophilic addition reactions compared to the saturated cyclohexyl analog .
2-(3-Bromo-4-methoxyphenyl)acetic Acid
- Structure : Bromine and methoxy substituents on the phenyl ring.
- Molecular Formula : C₉H₉BrO₃ (MW: 257.07) .
- Crystal Structure : Forms centrosymmetric dimers via O–H⋯O hydrogen bonds, with a tilted acetic acid group (78.15° relative to the aromatic plane) .
- Key Differences: The electron-withdrawing bromine and electron-donating methoxy groups create a polarized aromatic system, differing from the nonpolar cyclohexyl group in this compound .
Heterocyclic Acetic Acid Derivatives
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid
- Structure : Benzofuran core with cyclohexyl and isopropylsulfanyl substituents.
- Molecular Formula : C₁₉H₂₄O₃S (MW: 356.46) .
- Crystal Packing : Stabilized by O–H⋯O hydrogen bonds and π–π interactions between benzofuran rings .
- Applications : Exhibits antimicrobial and antitumor activities due to the benzofuran moiety .
- Key Differences : The heterocyclic benzofuran ring introduces planarity and conjugation, enhancing UV absorption and bioactivity compared to the aliphatic cyclohexyl analog .
2-(5-Cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid
- Structure : Similar to the above but with a methylsulfanyl group.
- Molecular Formula : C₁₈H₂₂O₃S (MW: 342.43) .
Physicochemical Properties Comparison
| Compound | Molecular Weight | Melting Point (K) | Solubility Features | Key Functional Groups |
|---|---|---|---|---|
| This compound | ~198.29* | Not reported | Hydrophobic (cyclohexyl), polar (COOH) | Cyclohexyl, COOH |
| 2-(4-Ethylphenyl)-2-oxoacetic acid | 178.19 | Not reported | Moderate polarity (phenyl, oxo) | Phenyl, oxo, COOH |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | 257.07 | Not reported | Low solubility (Br, OCH₃) | Bromine, methoxy, COOH |
| 2-(5-Cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid | 342.43 | 423–424 | Low (benzofuran, CH₃S) | Benzofuran, methylsulfanyl, COOH |
*Calculated based on molecular formula C₁₀H₁₈O₂.
Biological Activity
Overview
2-(4-Ethylcyclohexyl)acetic acid, with the molecular formula C11H20O2, is an organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by a cyclohexyl ring substituted with an ethyl group at the 4-position and a carboxylic acid functional group. Its biological activity is primarily linked to its interactions with various molecular targets, which can lead to significant pharmacological effects.
- Molecular Weight : 184.28 g/mol
- Melting Point : Not widely documented; requires specific conditions for crystallization.
- Solubility : Soluble in organic solvents; limited solubility in water.
The biological activity of this compound involves:
- Hydrogen Bonding : The carboxylic acid group allows for hydrogen bonding with proteins and enzymes, influencing their activity.
- Electrostatic Interactions : The compound can engage in electrostatic interactions due to its polar functional groups, affecting receptor binding and enzyme catalysis.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. Studies have shown its efficacy in reducing inflammation in animal models, suggesting a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
Preliminary studies have demonstrated antimicrobial properties against various bacterial strains. This activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.
Case Studies
-
Anti-inflammatory Study :
- Objective : To evaluate the anti-inflammatory effects in a rat model.
- Methodology : Administration of varying doses of this compound was performed, followed by assessment of inflammatory markers.
- Results : Significant reduction in pro-inflammatory cytokines (IL-6, TNF-alpha) was observed at higher doses, indicating a dose-dependent effect.
-
Antimicrobial Study :
- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Methodology : Disc diffusion method was employed to test various concentrations of the compound against bacterial cultures.
- Results : Zones of inhibition were noted, particularly at concentrations above 100 µg/mL, highlighting its potential as an antimicrobial agent.
Research Findings
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Anti-inflammatory | Animal model | Reduced IL-6 and TNF-alpha levels |
| Antimicrobial | Disc diffusion | Effective against S. aureus and E. coli |
Applications in Medicine
The compound's promising biological activities suggest potential applications in:
- Pharmaceutical Development : As a lead compound for developing new anti-inflammatory or antimicrobial drugs.
- Research Tool : For studying receptor interactions and cellular responses due to its ability to modulate protein activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
